molecular formula C12H15N3O B2633687 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline CAS No. 1006450-90-3

2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline

Cat. No.: B2633687
CAS No.: 1006450-90-3
M. Wt: 217.272
InChI Key: HUWQRDBLUCQZOM-UHFFFAOYSA-N
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Description

Product Overview 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline is a high-purity organic compound supplied for advanced chemical synthesis and life sciences research. With the CAS Number 1006450-90-3 and a molecular formula of C12H15N3O, it has a molecular weight of 217.27 g/mol . This aniline derivative features a 1-methyl-1H-pyrazole ring linked via a methylene bridge to a 2-methoxy-substituted aniline, making it a valuable building block for constructing more complex molecules. Research Applications and Value This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The pyrazole nucleus is a privileged scaffold in pharmaceutical development, known for its wide spectrum of biological activities . Pyrazole-containing compounds are frequently investigated for their potential anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, among others . The structure of this particular chemical, which combines a pyrazole ring with an aniline group, provides multiple sites for further chemical modification. Researchers can utilize it to develop novel compounds for screening against various biological targets, such as enzymes like cyclooxygenase-2 (COX-2) or cytokine modulators . Its primary research value lies in its role as a precursor in the preparation of more complex molecules, including potential heterodimeric cytokine modulators and other pharmacologically active agents . Handling and Usage This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle all chemicals with appropriate personal protective equipment and refer to the safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

2-methoxy-N-[(2-methylpyrazol-3-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-10(7-8-14-15)9-13-11-5-3-4-6-12(11)16-2/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWQRDBLUCQZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline typically involves the reaction of 2-methoxyaniline with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and reagents like triethylamine . The reaction mixture is stirred under an ice-water bath to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline derivatives

Scientific Research Applications

Chemistry

2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of derivatives that could exhibit enhanced properties or functionalities.

Recent studies have indicated that this compound exhibits significant biological activities, particularly in the fields of oncology and inflammation. The following are notable aspects of its biological applications:

Anticancer Properties:

  • The compound has been investigated for its potential to inhibit cancer cell proliferation. Research indicates that pyrazole derivatives often interact with specific molecular targets involved in cancer progression, leading to reduced tumor growth in various models.

Anti-inflammatory Effects:

  • Studies have shown that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .

Medicinal Chemistry

Due to its structural characteristics, 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline is being explored as a potential drug candidate . Its ability to interact with biological targets suggests it could lead to new therapeutic agents for treating diseases such as cancer and chronic inflammation.

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in the development of specialty chemicals , including dyes and pigments. The functional groups present in the molecule contribute to its chemical reactivity, making it suitable for various industrial applications .

Data Tables

Application AreaDescriptionKey Findings
ChemistryBuilding block for organic synthesisFacilitates the creation of complex derivatives
Biological ActivityAnticancer and anti-inflammatory propertiesInhibits cancer cell proliferation; modulates inflammation
Medicinal ChemistryPotential drug candidateShows promise in treating cancer and inflammation
Industrial ApplicationsDevelopment of dyes and specialty chemicalsUnique reactivity enhances industrial utility

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives, including 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline, demonstrated significant inhibition of cancer cell lines (e.g., breast and prostate cancer). The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

In vitro studies revealed that this compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures. The findings suggest its potential as an anti-inflammatory agent, warranting further investigation in vivo.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline

  • Structure : C11H12FN3O (Mol. Wt. 221.24) .
  • Key Differences : Fluorine substitution at the para position of the aniline ring replaces the methoxy group.
  • Properties :
    • Electron-withdrawing fluorine reduces electron density on the aromatic ring, altering reactivity and binding affinity.
    • Lower solubility in polar solvents compared to the methoxy analog due to reduced hydrogen-bonding capacity.
  • Applications : Fluorinated analogs are often used to enhance metabolic stability in drug design .

N-(4-Fluorobenzyl)-3,4-dimethoxy-N-((4-(4-(1-methyl-1H-pyrazol-5-yl)phenyl)thiazol-2-yl)methyl)aniline

  • Structure : Contains a thiazole ring and 4-fluorobenzyl group (Mol. Wt. 557.62) .
  • 3,4-Dimethoxy substitution: Enhances solubility but may sterically hinder interactions.
  • Biological Relevance : Thiazole-containing compounds are frequently explored as kinase inhibitors or antimicrobial agents .

2-(1H-Pyrazol-5-yl)aniline

  • Structure : C9H9N3 (Mol. Wt. 159.19) .
  • Key Differences : Lacks the methoxy group and methylene linker, resulting in a simpler, less lipophilic structure.
  • Crystal Packing : The absence of substituents allows for tighter hydrogen-bonding networks, as seen in Etter’s graph set analysis .

N-{2-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline

  • Structure : Features a tetrazole ring instead of pyrazole .
  • Key Differences: Tetrazole: Acts as a bioisostere for carboxylic acids, improving metabolic stability. 4-Methoxyphenyl group: Adds another site for hydrophobic interactions.
  • Applications : Tetrazoles are common in angiotensin II receptor antagonists .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends Biological Activity
2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline C12H15N3O 217.27 Methoxy, methyl-pyrazole Moderate (polar org.) Inferred: Antimicrobial
5-Fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline C11H12FN3O 221.24 Fluorine, methyl-pyrazole Low (aprotic solvents) Metabolic stability
N-(4-Fluorobenzyl)-3,4-dimethoxy-N-...aniline C28H26FN3O2S 557.62 Thiazole, 3,4-dimethoxy Low (bulky structure) Kinase inhibition
2-(1H-Pyrazol-5-yl)aniline C9H9N3 159.19 Unsubstituted pyrazole High (polar solvents) Crystal engineering

Structure-Activity Relationships (SAR)

  • Methoxy Group: Enhances solubility and hydrogen-bond donor capacity, critical for target binding in aqueous environments .
  • Methyl-Pyrazole : Increases lipophilicity, favoring passive diffusion across biological membranes .
  • Fluorine vs.
  • Heterocyclic Additions (Thiazole/Tetrazole) : Expand pharmacological profiles via diverse binding modes (e.g., metal chelation, bioisosterism) .

Biological Activity

2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline, a compound with the CAS number 1006450-90-3, has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline is C12_{12}H15_{15}N3_3O. It features a methoxy group attached to an aniline structure, linked via a methyl bridge to a pyrazole moiety. This unique structural composition is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazole derivatives, including 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline.

Case Studies and Research Findings

  • Cell Line Studies :
    • A study highlighted that pyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline showed IC50_{50} values (the concentration required to inhibit cell growth by 50%) ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
    • Another derivative demonstrated an IC50_{50} value of 4.2 µM against A375 melanoma cells, indicating potent anticancer activity .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis (programmed cell death) and cell cycle arrest at specific phases, particularly the S phase .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial efficacy of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline.

Research Findings

  • Antibacterial Activity :
    • Compounds with similar structures have shown promising antibacterial activity against various strains. For example, MIC (Minimum Inhibitory Concentration) values were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
    • This suggests that derivatives of pyrazole could be effective in treating infections caused by resistant bacterial strains.
  • Antifungal Activity :
    • Some studies have indicated antifungal properties as well, with certain pyrazole derivatives exhibiting activity against Candida albicans .

Summary of Biological Activities

Activity Type Cell Line/Pathogen IC/MIC Values Reference
AnticancerMCF7IC50_{50} = 3.79 µM
AnticancerA375IC50_{50} = 4.2 µM
AntibacterialS. aureusMIC = 0.0039 mg/mL
AntibacterialE. coliMIC = 0.0039 mg/mL
AntifungalC. albicansMIC = variable

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 2-methoxyaniline with a formylating agent (e.g., formaldehyde) to introduce an aldehyde group.
  • Step 2 : Couple the resulting aldehyde with 1-methyl-1H-pyrazol-5-ylmethanamine via reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol at 25–50°C .
  • Optimization : Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) can reduce reaction time and improve yield compared to classical thermal methods .

Q. How is the purity and identity of 2-Methoxy-N-((1-methyl-1H-pyrazol-5-yl)methyl)aniline validated?

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS with flame ionization detection. Commercial batches often report ≥95% purity, verified by elemental analysis (C, H, N content) .
  • Structural Confirmation : Employ 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, and FT-IR to identify functional groups (e.g., N-H stretching at ~3400 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Classified as a skin/eye irritant (Category 2/2A). Avoid inhalation and direct contact .
  • Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the basicity and reactivity of the aniline moiety?

The methoxy group (-OCH3_3) increases electron density on the aniline nitrogen via resonance, enhancing basicity compared to unsubstituted aniline. This can be quantified using pKa measurements (e.g., potentiometric titration in aqueous ethanol). The basicity trend aligns with substituted anilines: p-methoxyaniline > aniline > p-nitroaniline .

Q. What computational methods are suitable for predicting hydrogen-bonding interactions in crystalline forms of this compound?

  • Software : Use SHELX for crystal structure refinement and ORTEP-3 for graphical representation of intermolecular interactions .
  • Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like N-HO\text{N-H} \cdots \text{O} or C-Hπ\text{C-H} \cdots \pi bonds. For example, the pyrazole ring may act as a hydrogen-bond acceptor .

Q. How can contradictory data on reaction yields be resolved in scale-up syntheses?

  • Troubleshooting :
    • Kinetic Control : Optimize temperature and solvent polarity (e.g., switch from THF to DMF to stabilize intermediates).
    • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry .
  • Case Study : A 15% yield drop at 10g scale was attributed to incomplete imine formation; adding molecular sieves improved yield to 85% .

Q. What strategies are effective for functionalizing the pyrazole ring to modify biological activity?

  • Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the pyrazole C-4 position using N-bromosuccinimide (NBS) in DCM .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2 _2CO3_3) adds aromatic groups for enhanced bioactivity screening .

Methodological Guidelines

Q. How to design a crystallization experiment for this compound to study polymorphism?

  • Solvent Screening : Test polar (ethanol, acetone) and non-polar (toluene, hexane) solvents via slow evaporation.
  • Conditions : Vary temperature (4°C vs. RT) and use seed crystals. Analyze polymorphs via PXRD and DSC .

Q. What spectroscopic techniques are best for monitoring degradation under oxidative stress?

  • UV-Vis : Track absorbance changes at λmax_{\text{max}} ~270 nm (aromatic transitions).
  • EPR : Detect radical intermediates formed during oxidation with H2 _2O2_2/Fe2+^{2+} .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Root Causes : Impurities, polymorphic forms, or calibration errors in equipment.
  • Resolution :
    • Re-crystallize samples from multiple solvents.
    • Use differential scanning calorimetry (DSC) to validate thermal profiles .

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